1-(5-Methylpyridin-2-yl)propan-1-one
Overview
Description
1-(5-Methylpyridin-2-yl)propan-1-one is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
A novel phthalide derivative, related to "1-(5-Methylpyridin-2-yl)propan-1-one", was studied for its molecular structure, antioxidant activity, DNA binding, and molecular docking properties (Yılmaz et al., 2020).
Ruthenium(II) complexes incorporating a similar structure were synthesized for electrochemical and electrogenerated chemiluminescence studies, demonstrating potential in photoactive applications (Gobetto et al., 2006).
The evaluation of two cyclodidepsipeptides, structurally related, showed significant inhibitory activity against xanthine oxidase and potential anti-inflammatory effects, suggesting applications in the treatment of gout and inflammatory conditions (Šmelcerović et al., 2013).
Cathinone derivatives, including compounds structurally akin to "this compound", were characterized using spectroscopic methods and single crystal X-ray diffraction, contributing to the understanding of their properties in material science and pharmaceuticals (Nycz et al., 2011).
Research into the excess molar volumes and viscosities of binary mixtures involving 4-methylpyridine (a related compound) has provided valuable insights into the properties of these mixtures at the molecular level (Haraschta et al., 1999).
The synthesis of novel adamantly derivatives of N-aryl substituted 3-hydroxy-2-methylpyridine-4-ones, related to the compound , has been carried out, offering insights into the development of bioactive compounds (Petrović Peroković et al., 2013).
β-adrenergic blocking activities of certain compounds structurally similar to "this compound" have been studied, indicating potential uses in cardiovascular drugs (Jindal et al., 2003).
Properties
IUPAC Name |
1-(5-methylpyridin-2-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-9(11)8-5-4-7(2)6-10-8/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPBVDQDYKSLJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=C(C=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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